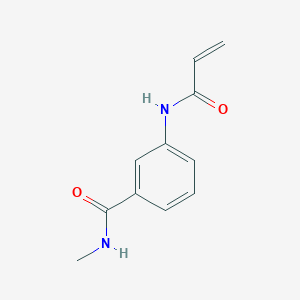

N-methyl-3-(prop-2-enamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-3-(prop-2-enamido)benzamide, also known as N-(2-propenyl)-N-methyl-3-aminobenzamide (NMN), is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been found to have various biochemical and physiological effects.

科学的研究の応用

Photocatalytic Degradation

- Photocatalytic degradation of propyzamide was studied using TiO2-loaded adsorbent supports, showing enhanced mineralization rates and reduced concentrations of toxic intermediates in the solution (Torimoto et al., 1996).

Supramolecular Gelators

- N-(thiazol-2-yl) benzamide derivatives were investigated as supramolecular gelators, with specific compounds displaying gelation behavior and forming stable gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Anticonvulsant Activity

- Research on enaminones derived from various benzamides explored their structural parameters necessary for anticonvulsant activity, revealing significant differences in activity based on their three-dimensional structures (Foster et al., 1999).

Neuroleptic Activity

- The synthesis of benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics showed a correlation between structure and activity, with specific compounds being more active than linear benzamides (Iwanami et al., 1981).

Histone Deacetylase Inhibition

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) , an isotype-selective histone deacetylase inhibitor, showed significant antitumor activity and entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

- N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives were synthesized and showed effective antimicrobial properties against various pathogens (Sethi et al., 2016).

Antiproliferative Activity

- A study on N-Alkyl-2-(substitutedbenzamido) benzamides and related compounds explored their potential as sigma-1 receptor agonists with anti-cancer activity, identifying compounds with potent cytotoxicity against cancer cell lines (Youssef et al., 2020).

Molecular Structure and Antioxidant Activity

- The molecular structure and antioxidant activity of a novel benzamide compound were analyzed using X-ray diffraction and DFT calculations, demonstrating its potential in antioxidant applications (Demir et al., 2015).

Methylation of C-H Bonds

- Research on the methylation of C-H bonds using benzamides and phenyltrimethylammonium salts as reagents was conducted, showing broad scope and high functional-group compatibility (Uemura et al., 2016).

Antimicrobial Agents

- The synthesis and evaluation of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides as antimicrobial agents demonstrated their effectiveness against various bacterial and fungal pathogens (Rajanarendar et al., 2008).

Synthesis and Characterization

- Studies on the synthesis and characterization of various benzamide derivatives also focused on their antioxidant and antibacterial activities, offering potential applications in diverse fields (Yakan et al., 2020).

特性

IUPAC Name |

N-methyl-3-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEBKDGMUVZVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(prop-2-enamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)